A Comprehensive Technical Guide to Sorbitan Monododecanoate for Pharmaceutical Applications
A Comprehensive Technical Guide to Sorbitan Monododecanoate for Pharmaceutical Applications
Introduction: Sorbitan (B8754009) monododecanoate, also known under synonyms such as Sorbitan monolaurate and the trade name Span 20, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2][3] It is an ester-based organic compound derived from the esterification of sorbitan (a dehydrated form of sorbitol) with dodecanoic acid (lauric acid).[1][2] Its amphiphilic nature, possessing both a hydrophilic sorbitan head and a hydrophobic lauryl tail, makes it an effective emulsifying, stabilizing, and solubilizing agent.[2][3] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in drug development and formulation for researchers and scientists.
Chemical Identity and Structure
Sorbitan monododecanoate is a complex mixture of isomers, primarily consisting of a lauric acid ester of 1,4-anhydro-D-glucitol. Its chemical structure is fundamental to its surface-active properties.
Chemical Structure: The core structure consists of a five-membered furanose ring derived from sorbitol, with a C12 fatty acid (lauryl) chain attached via an ester linkage.
Caption: Simplified molecular structure of Sorbitan Monododecanoate.
Table 1: Chemical Identifiers for Sorbitan Monododecanoate
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate | [4] |
| Molecular Formula | C18H34O6 | [1][4] |
| Molecular Weight | 346.5 g/mol | [4] |
| CAS Number | 1338-39-2 | [1][4] |
| Synonyms | Sorbitan monolaurate, Span 20, Arlacel 20, E493 | [2][4][5] |
| InChI Key | LWZFANDGMFTDAV-BURFUSLBSA-N | [4] |
| SMILES | CCCCCCCCCCCC(=O)OC--INVALID-LINK--O)O">C@HO |[4] |
Physicochemical Properties
The physical and chemical properties of Sorbitan monododecanoate dictate its functionality as a pharmaceutical excipient. At room temperature, it is a viscous, pale yellow to amber-colored oily liquid.[1] It is characterized by low volatility and is sparingly soluble in water but miscible with many organic solvents like ethanol.[1]
Table 2: Physical and Chemical Properties of Sorbitan Monododecanoate
| Property | Value | Reference |
|---|---|---|
| Physical Description | Yellow to amber viscous, oily liquid | [1][4] |
| Density | 1.032 g/mL at 25 °C | [5] |
| Boiling Point | 516.1 °C at 760 mmHg | [2] |
| Flash Point | 176.9 °C | [2] |
| Refractive Index | n20/D 1.474 | [2][5] |
| Solubility | Practically insoluble but dispersible in water; miscible with alcohol. | [5] |
| HLB Value | 8.6 |[3] |
Synthesis and Manufacturing
Sorbitan monododecanoate is not a naturally occurring compound; it is synthesized industrially.[1][2] The process involves two main steps: the dehydration of sorbitol to form sorbitan, followed by the esterification with lauric acid.
Synthesis Workflow: The manufacturing process begins with sorbitol, which is heated to induce intramolecular dehydration, forming a mixture of cyclic sorbitan isomers. This sorbitan mixture is then reacted with lauric acid (or its derivative, dodecanoyl chloride) under high temperatures (150-200°C) and typically in the presence of an acid catalyst like p-toluenesulfonic acid.[1] Water is continuously removed to drive the esterification reaction to completion.[1]
Caption: Workflow for the synthesis of Sorbitan Monododecanoate.
Role in Pharmaceutical Formulations
As a versatile excipient, Sorbitan monododecanoate plays several critical roles in drug formulation, primarily due to its surface-active properties.[6][7]
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Emulsifying Agent: Its primary function is to stabilize oil-in-water (o/w) emulsions. In topical formulations like creams and lotions, it positions itself at the oil-water interface, reducing interfacial tension and preventing the coalescence of oil droplets.[1][7]
-
Solubilizing Agent: For poorly water-soluble drugs, it can enhance solubility, which is crucial for improving bioavailability in both oral and topical drug delivery systems.[5][7]
-
Wetting and Dispersing Agent: It facilitates the dispersion of solid drug particles in liquid vehicles and improves the wetting of hydrophobic drug surfaces.[7]
Caption: Role of Sorbitan Monododecanoate in stabilizing emulsions.
Experimental Protocols
Detailed methodologies are essential for the quality control and application of Sorbitan monododecanoate in research and development.
1. High-Performance Liquid Chromatography (HPLC) for Compositional Analysis
To ensure the quality and consistency of Sorbitan monododecanoate, which is a complex mixture, HPLC is used to determine the distribution of its ester fractions.
-
Objective: To separate and quantify the sorbitan mono-, di-, tri-, and tetraester fractions.[8]
-
Methodology:
-
Chromatographic System: A reversed-phase HPLC system is employed.
-
Stationary Phase: A C18 column is used for separation.[8]
-
Mobile Phase: The specific composition of the mobile phase is critical and optimized for the separation of the esters. An isocratic elution is typically performed.[8]
-
Sample Preparation: Solutions of the sorbitan ester surfactant (e.g., 2.5 mg/mL) are prepared in a suitable organic solvent.[8]
-
Detection: An evaporative light scattering detector (ELSD) or a UV detector at a low wavelength is commonly used, as sorbitan esters lack a strong chromophore.
-
Quantitation: Peak areas are integrated to determine the relative percentage of unreacted starting materials, monoesters, diesters, and other fractions. Relative response factors, often derived from pure glyceride standards, are used for accurate calculation.[8]
-
-
Expected Results: The analysis yields a chromatogram showing distinct peaks or peak groups corresponding to the different ester fractions. The relative standard deviations for such analyses are typically less than 3.0% for mono- and diesters and less than 6.0% for tri- and tetraesters.[8]
2. Protocol for Preparation of a Drug Formulation Vehicle
Sorbitan monododecanoate (often in combination with other excipients like Tween 80, its ethoxylated derivative) is used to create vehicles for administering poorly soluble drugs in preclinical studies.
-
Objective: To prepare a clear, stable solution of a poorly soluble drug for in vivo or in vitro testing.
-
Example Protocol (for a 1 mL working solution):
-
Stock Solution: Prepare a concentrated stock solution of the drug in a strong organic solvent like Dimethyl Sulfoxide (DMSO) (e.g., 50.0 mg/mL).
-
Co-Solvent Addition: To 400 µL of a co-solvent such as PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Surfactant Addition: Add 50 µL of a surfactant (e.g., Tween-80, which is structurally related to Sorbitan monododecanoate) and mix until uniform.
-
Aqueous Phase Addition: Add 450 µL of a saline solution to bring the total volume to 1 mL. Mix thoroughly.
-
Observation: The final formulation should be a clear solution, indicating successful solubilization of the drug.[6] This protocol demonstrates the role of surfactants in complex solvent systems for drug delivery.[6]
-
Safety and Regulatory Information
Sorbitan monododecanoate is generally regarded as a safe and low-toxicity substance for its intended uses.[1]
-
Regulatory Status: It is approved as a food additive in many regions, designated by the E number E493.[5]
-
Acceptable Daily Intake (ADI): The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group ADI of 0-25 mg/kg of body weight for the sum of sorbitan esters of lauric, oleic, palmitic, and stearic acid.[4]
-
Toxicity Profile: It is not considered hazardous under GHS classification and may cause mild skin or eye irritation in some individuals.[1][4]
Sorbitan monododecanoate is a cornerstone excipient in pharmaceutical development, offering robust emulsifying, solubilizing, and stabilizing properties. Its well-characterized physicochemical profile, established synthesis routes, and strong safety record make it an invaluable tool for formulators working to enhance the delivery and efficacy of a wide range of active pharmaceutical ingredients. A thorough understanding of its properties and analytical methodologies is crucial for its effective application in modern drug products.
References
- 1. Page loading... [wap.guidechem.com]
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- 3. CAS 1338-39-2: Sorbitan monododecanoate | CymitQuimica [cymitquimica.com]
- 4. Sorbitan monododecanoate | C18H34O6 | CID 11046239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SORBITAN MONOLAURATE (E493) - Ataman Kimya [atamanchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
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